molecular formula C7H11NO2S B3272673 Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate CAS No. 571187-11-6

Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate

Cat. No.: B3272673
CAS No.: 571187-11-6
M. Wt: 173.24 g/mol
InChI Key: OWTKVUOVYHVJOD-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate is a heterocyclic compound with a molecular formula of C7H11NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and ester groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • Methyl 4-(2-aminoanilino)-2,5-dihydrothiophene-3-carboxylate
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles

Uniqueness: Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate is unique due to its specific functional groups and the presence of a methyl group at the 5-position of the thiophene ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-4-6(8)5(3-11-4)7(9)10-2/h4H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTKVUOVYHVJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(CS1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At 0-10° C., 61.3 g of methyl 3-mercaptopropionate (3, 0.5 mol, content: 98%) were added dropwise over 35 min to 90 g of a 30% solution of NaOMe in methanol (0.5 mol). After the addition, the mixture was stirred at 0-10° C. for a further 10 min and subsequently, at 0-5° C., 63.2 g of methyl 2-chloropropionate (4, 0.5 mol, content: 97%) were metered in over 50 min. The reaction mixture was stirred at 0-5° C. for a further 30 min, before 500 ml of xylene were added. Subsequently, the methanol was substantially distilled off. 99 g of a 30% solution of NaOMe in methanol (0.55 mol) were added dropwise at approx. 90° C. over 75 min to the resulting suspension, and methanol continued to be distilled off at the same time. The reaction mixture was then cooled to 80° C. under argon before 33 g of acetic acid (0.55 mol) were metered in. On completion of addition, 500 ml of water were added at 70° C. and the mixture was subsequently cooled to room temperature. After the separation of the phases, the aqueous phase was reextracted once more with 250 ml of xylene and the combined organic phases were subsequently washed once more with 100 ml of water. The organic phase was dried (Na2SO4) and concentrated under reduced pressure. The residue was admixed with 830 ml of methanol and 94.6 g of ammonium formate (1.5 mol) and then heated to reflux. After 12 h under reflux, the workup was effected by substantial concentration. The residue was taken up in 500 ml of water and extracted three times with 200 ml each time of dichloromethane. The combined organic phases were dried (Na2SO4). After the solvent had been distilled off under reduced pressure, 81 g of methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate (2) were obtained (68% of theory over all stages, content: 72.5%).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
61.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
solvent
Reaction Step Three
Quantity
63.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.55 mol
Type
solvent
Reaction Step Five
Quantity
33 g
Type
reactant
Reaction Step Six
Quantity
94.6 g
Type
reactant
Reaction Step Seven
Quantity
830 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate
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Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate
Reactant of Route 3
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Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate
Reactant of Route 4
Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate
Reactant of Route 6
Methyl 4-amino-5-methyl-2,5-dihydrothiophene-3-carboxylate

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